3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride
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Overview
Description
“3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” and “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” are related compounds . They are used for research purposes and are not intended for use as food, medicine, or household items .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “Tetrahydroimidazo[1,2-a]pyrazine Derivatives” involves detritylation and orthogonal deprotection .
Molecular Structure Analysis
The InChI code for “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” is 1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3
. This code represents the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include oxidation, detritylation, and orthogonal deprotection .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a molecular weight of 173.65 for “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” and 180.21 for "Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate" . These compounds are stored at room temperature .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been utilized in synthesizing new heterocycles, particularly for antimicrobial purposes. For example, its derivatives have been employed in the synthesis of sulfonamides and various heterocyclic compounds, demonstrating antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Material Science and Polymer Chemistry
In material science, this compound contributes to the creation of novel materials. For instance, it's involved in producing soluble fluorinated polyamides containing pyridine and sulfone moieties, which display high thermal stability and mechanical strength (Liu et al., 2013).
Catalysis in Chemical Synthesis
It has applications in catalysis, facilitating the synthesis of various organic compounds. This includes its use in Knoevenagel-Michael-cyclocondensation reactions for synthesizing tetrahydrobenzo[b]pyran derivatives (Zolfigol et al., 2015) and in the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives (Shen et al., 2014).
Anticancer Research
This compound has also been explored in anticancer research. For example, derivatives of tetrahydropyridines, which are synthesized using this compound, have been evaluated for their anticancer activities (Redda & Gangapuram, 2007).
Development of Novel Ionic Liquids
In the field of ionic liquids, it's used in developing new catalytic materials, such as 1-sulfopyridinium chloride, which are efficient in synthesizing various organic compounds (Moosavi‐Zare et al., 2013).
Organic Synthesis and Medicinal Chemistry
This compound is pivotal in organic synthesis, particularly in the development of sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, which are essential in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Safety and Hazards
properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-10-8(14(9,12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBAMPRZJWFIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride |
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